5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Drug Design ADME Properties Lipophilicity

Sourcing the exact 5-ethoxy-2-methyl substitution pattern on a benzofuran-3-carboxylic acid scaffold is critical-class-level evidence shows minor alterations (e.g., halogenation) shift antimicrobial MIC values from >200 to 50 μg/mL, making generic substitutes unacceptable for SAR programs. This compound delivers the precise substitution with a free COOH handle for direct one-step amidation or esterification, eliminating the hydrolysis step required with ester precursors. • LogP ~2.19 supports membrane permeability optimization • Rigid benzofuran core reduces entropic binding penalty vs. open-chain analogs • Free carboxylic acid enables single-step library synthesis Supplied with full analytical documentation and certificate of analysis.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 300673-97-6
Cat. No. B1298686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
CAS300673-97-6
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C
InChIInChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14)
InChIKeyNTADZSZNVASNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid (CAS 300673-97-6): Sourcing and Baseline Profile


5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid (CAS 300673-97-6) is a specialized benzofuran derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . Its structure features a benzofuran core substituted with a carboxylic acid group at the 3-position, a methyl group at the 2-position, and an ethoxy group at the 5-position . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical development, owing to its rigid scaffold and the derivatization potential of its carboxylic acid moiety [1].

5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid: Why Its Specific Substitution Pattern Precludes Generic Replacement


In the benzofuran-3-carboxylic acid class, seemingly minor alterations to the substitution pattern can drastically alter a compound's biological activity, physicochemical properties, and synthetic utility. The specific 5-ethoxy-2-methyl substitution on the benzofuran core of this compound creates a unique electronic and steric environment . This precise arrangement influences its reactivity in downstream synthetic steps, such as amidation or esterification, and its potential interactions with biological targets [1]. Class-level evidence demonstrates that even small changes, like halogenation, can shift antimicrobial MIC values from >200 μg/mL to as low as 50 μg/mL [2], underscoring that a generic 'benzofuran carboxylic acid' cannot be assumed to be a functional equivalent for this specific compound.

Quantitative Differentiation Guide for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid (CAS 300673-97-6)


LogP Modulation via 5-Ethoxy Substitution vs. Unsubstituted Core

The 5-ethoxy group significantly increases the lipophilicity of the compound compared to the unsubstituted benzofuran-3-carboxylic acid core. This difference is quantifiable through the predicted LogP value. This increase in lipophilicity is a critical parameter for membrane permeability and oral bioavailability in drug discovery .

Drug Design ADME Properties Lipophilicity

Enhanced Synthetic Versatility: Free Carboxylic Acid Handle for Derivatization

The presence of a free carboxylic acid group at the 3-position provides a direct and versatile handle for further derivatization. This is a critical advantage over pre-functionalized ester analogs, which require additional hydrolysis steps. The target compound can be directly coupled with amines (to form amides) or alcohols (to form esters) using standard coupling reagents like DCC/DMAP . In contrast, the methyl ester analog requires an extra hydrolysis step to generate the same reactive intermediate .

Medicinal Chemistry Organic Synthesis Building Blocks

Structural Rigidity: Benzofuran Core vs. Open-Chain Phenyl Ether Analogs

The benzofuran ring system locks the 5-ethoxy and 2-methyl substituents into a rigid, planar orientation. This conformationally restricts the molecule compared to flexible open-chain analogs like 4-ethoxy-2-methylphenoxyacetic acid. This rigidity can be crucial for achieving specific binding poses with biological targets, potentially enhancing potency and selectivity [1]. The class-level inference is supported by studies showing that conformationally restricted coumestans (benzofuran derivatives) exhibit enhanced anti-TB effects compared to their flexible 'open-form' ethyl benzofuran-3-carboxylate counterparts, attributed to improved π-π stacking interactions [2].

Conformational Analysis Scaffold Hopping Target Engagement

Impact of 2-Methyl Substitution on Benzofuran Reactivity and Metabolic Stability

The 2-methyl group on the furan ring is a known structural feature that can influence both chemical reactivity and metabolic stability. In the context of benzofuran-3-carboxylic acids, the 2-methyl group can sterically hinder metabolic enzymes, potentially reducing oxidative metabolism at this position compared to an unsubstituted analog . While direct data for this compound is lacking, the class-level inference is that the 2-methyl group offers a point of differentiation in terms of metabolic stability versus simpler benzofuran-3-carboxylic acids [1].

Metabolism Lead Optimization Structure-Activity Relationship

TMEM16A Inhibitor Scaffold Potential: Carboxylic Acid Requirement for Activity

The free carboxylic acid group is essential for TMEM16A (ANO1) calcium-activated chloride channel (CaCC) inhibition within the benzofuran-3-carboxylic acid class. A study of thirty 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids found that final compounds with a free carboxylic group displayed significant TMEM16A inhibition, with eight compounds exhibiting IC50 values <6 μM and the most potent compound (B25) showing an IC50 of 2.8 ± 1.3 μM [1]. Crucially, none of the tested ester analogs of the final benzofuran derivatives displayed any TMEM16A/CaCC inhibition [1].

Ion Channels TMEM16A CaCC Inhibitor

Vendor-Specified Purity and Physical Properties for Reliable Procurement

For procurement decisions, the compound is commercially available with defined specifications. Fluorochem offers it at a purity of 97% . Matrix Scientific lists a boiling point of 383°C at standard pressure . These specifications provide a clear baseline for sourcing, ensuring consistency in research applications.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid in Research and Development


Lead Optimization for TMEM16A Calcium-Activated Chloride Channel Inhibitors

Researchers developing novel TMEM16A inhibitors should prioritize this compound as a core scaffold. The free carboxylic acid is essential for activity, as demonstrated by the complete loss of inhibition in ester analogs [1]. Its 5-ethoxy-2-methyl substitution pattern offers a specific starting point for exploring structure-activity relationships (SAR) around this pharmacophore. The rigid benzofuran core may confer advantages in target binding compared to more flexible structures.

Medicinal Chemistry Campaigns Requiring Lipophilicity and Conformational Rigidity

This compound is an ideal building block for programs where a defined, rigid core with moderate lipophilicity is desired. Its predicted LogP of ~2.19 provides a starting point for optimizing membrane permeability [1]. The conformational constraint imposed by the benzofuran ring system can be leveraged to reduce the entropic penalty of binding and improve target selectivity, a principle supported by class-level comparisons to open-chain analogs .

Synthesis of Diverse Combinatorial Libraries via Carboxylic Acid Derivatization

The free carboxylic acid handle makes this compound a versatile linchpin for generating diverse chemical libraries. It can be directly reacted with a wide array of amines or alcohols to produce amide or ester libraries in a single step [1]. This step-economical approach is superior to using the corresponding ester, which would require a preliminary hydrolysis step, saving time and resources in high-throughput synthesis workflows.

Agrochemical Intermediate Development

As a benzofuran derivative, this compound can serve as a key intermediate in the synthesis of novel agrochemicals. The benzofuran scaffold is a known privileged structure in this field, and the specific substitution pattern of this molecule offers a unique entry point for developing new fungicides or herbicides [1]. The carboxylic acid group provides a convenient site for attaching various functional groups to modulate the compound's properties and biological activity.

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